2-[(3-morpholinopropyl)amino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one
Overview
Description
The compound “2-[(3-morpholinopropyl)amino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one” is a complex organic molecule that contains several functional groups . It has a thiazolone ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. Attached to this ring is a phenyl group (a benzene ring minus a hydrogen), and a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups . The thiazolone ring provides a rigid, planar structure, while the phenyl and morpholine rings add additional complexity and potential sites for reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups .Scientific Research Applications
Anti-Ulcer Activity
- Synthesis and Anti-Ulcer Activity: A study by Inoue, Ikesue, and Mizoguchi (1994) synthesized various 8H-indeno[1,2-d]thiazoles, including 3-morpholinopropylamino derivatives, and evaluated their anti-ulcerous activity. The 3-morpholinopropylamino derivatives demonstrated potent inhibitory effects on gastric acid secretion and a strong inhibitory behavior on hydrochloric acid-induced gastric ulcers in rats, outperforming cetraxate hydrochloride in some cases Synthesis and antiulcer activity of 2-amino-8H-indeno[1,2-d]thiazole derivatives.
Antihypertensive Potential
- Docking Studies for Antihypertensive Drugs: Drapak et al. (2019) utilized docking studies to search for potential antihypertensive agents among synthesized N-R-phenyl-2,3-dihydro-1,3-thiazole-2-imine derivatives containing the morpholine moiety. Their research suggested that these derivatives could be promising candidates for antihypertensive activity, with a high affinity for angiotensin converting enzyme The use of the docking studies with the purpose of searching Potential Antihypertensive Drugs.
Synthesis and Biological Activity
- New Thiazolopyridazinones: Demchenko et al. (2015) synthesized a series of novel 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazinones and evaluated their in vivo analgesic and anti-inflammatory activities Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones.
Antioxidant Activity
- Lipid Peroxidation Inhibitors: Zvezdanović et al. (2014) studied the antioxidant activity of 2-amino-5-alkylidenethiazol-4-ones, including derivatives with a morpholine moiety. These compounds showed significant lipid peroxidation inhibition, comparable to standard antioxidants 2-Amino-5-alkylidenethiazol-4-ones as promising lipid peroxidation inhibitors.
Antimicrobial Activity
- Antimicrobial and Hemolytic Activity: Gul et al. (2017) synthesized a new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives and screened them for antimicrobial and hemolytic activity. Several compounds in this series were found to be active against selected microbial species Synthesis, antimicrobial evaluation and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(5E)-2-(3-morpholin-4-ylpropylimino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c23-18-17(9-4-8-16-6-2-1-3-7-16)25-19(21-18)20-10-5-11-22-12-14-24-15-13-22/h1-4,6-9H,5,10-15H2,(H,20,21,23)/b8-4+,17-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVSVRIHJQJNLB-JWTPKGPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN=C2NC(=O)C(=CC=CC3=CC=CC=C3)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCN=C2NC(=O)/C(=C\C=C\C3=CC=CC=C3)/S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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